molecular formula C16H13N B3119102 2-(4-Methylphenyl)quinoline CAS No. 24667-94-5

2-(4-Methylphenyl)quinoline

Cat. No.: B3119102
CAS No.: 24667-94-5
M. Wt: 219.28 g/mol
InChI Key: WOVRXMQYJDFRON-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)quinoline is a quinoline derivative featuring a methyl-substituted phenyl group at the 2-position of the quinoline core. Quinoline derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .

Synthesis: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, 2-(4-R-phenyl)quinoline-4-carboxylic acid derivatives are prepared from 4-R-1-phenyl ethenone and indoline-2,3-dione, followed by esterification (yields: 80–88%) . Other methods involve cyclohexanone-based intermediates and column chromatography purification .

Properties

IUPAC Name

2-(4-methylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)17-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVRXMQYJDFRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24667-94-5
Record name 2-(P-TOLYL)QUINOLINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)quinoline can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene or sulfuric acid . These reactions typically require elevated temperatures and careful control of reaction conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves the optimization of these synthetic routes to ensure scalability and cost-effectiveness. Catalysts such as zeolites or transition metals may be employed to enhance reaction efficiency and selectivity . Additionally, green chemistry approaches, including the use of microwave irradiation and solvent-free conditions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Friedländer Annulation

A Co(III)-catalyzed C–H activation/cyclization of anilines with alkynes enables direct synthesis of 2-(4-methylphenyl)quinoline derivatives. DMSO acts as a solvent and C₁ building block, achieving yields of 72–89% under optimized conditions .

Key Conditions :

CatalystSolventTemperature (°C)Yield (%)
Co(III)DMSO8085

Pfitzinger Reaction

The Pfitzinger method uses isatin and ketones under alkaline conditions to synthesize quinoline-4-carboxylic acid derivatives. For example, this compound-4-carboxylic acid is obtained in 40–60% yield via this route .

Optimized Protocol :

  • Reflux isatin (1.0 eq) and 4-methylacetophenone (1.2 eq) in KOH/EtOH.

  • Acidify with acetic acid and recrystallize from ethanol .

Electrophilic Aromatic Substitution

The methyl group at the para position of the phenyl ring directs electrophiles to the ortho and meta positions of the quinoline core.

Nitration

Nitration with HNO₃/H₂SO₄ at 0–5°C selectively substitutes the quinoline ring at the 5- and 8-positions due to electron-rich π-system activation.

Regioselectivity :

PositionYield (%)
565
825

Halogenation

Bromination using Br₂/FeBr₃ yields 3-bromo-2-(4-methylphenyl)quinoline (72% yield). The reaction proceeds via a Wheland intermediate stabilized by resonance .

Nucleophilic Substitution

The nitrogen atom in the pyridine ring facilitates nucleophilic attacks under acidic conditions.

Amination

Reaction with NH₃ in HCl/EtOH at 120°C produces 2-(4-methylphenyl)-4-aminoquinoline (55% yield).

Side-Chain Oxidation

The 4-methylphenyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 2-(4-carboxyphenyl)quinoline (88% yield) .

Reaction Pathway :
2 4 Methylphenyl quinolineKMnO4/H2SO42 4 Carboxyphenyl quinoline\text{2 4 Methylphenyl quinoline}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{2 4 Carboxyphenyl quinoline}

Ring Oxidation

Ozonolysis cleaves the benzene ring, forming pyridine-2,3-dicarboxylic acid derivatives (37% yield).

Coordination Chemistry

This compound acts as a bidentate ligand, coordinating transition metals via the pyridine nitrogen and quinoline π-system.

Metal Complex Formation

Metal SaltComplexApplication
FeCl₃[Fe(C₁₇H₁₃N)₂Cl₂]Catalytic cyclopropanation
Co(II)[Co(C₁₇H₁₃N)₃]²⁺Electrocatalysis

Biological Activity and Functionalization

Derivatives exhibit COX-2 inhibition (IC₅₀ = 0.8–1.2 μM) and antioxidant activity (40.43% DPPH inhibition at 5 mg/L) .

Structure-Activity Relationship :

  • Electron-donating groups (e.g., methyl) enhance antioxidant capacity by stabilizing radical intermediates .

  • Bulky substituents at C-2 improve COX-2 selectivity (Ki = 0.1 μM) .

Scientific Research Applications

2-(4-Methylphenyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)quinoline varies depending on its application. In medicinal chemistry, quinoline derivatives often target enzymes and receptors involved in critical biological pathways. For example, they can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . In cancer research, quinoline derivatives may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Effects on Quinoline Derivatives

Compound Substituents Key Properties/Bioactivity Reference
2-(4-Methylphenyl)quinoline 4-Methylphenyl at C2 MCF-7 IC₅₀ = 1.87 μM
2-(4-Chlorophenyl)quinoline 4-Chlorophenyl at C2 Enhanced lipophilicity; antifungal
2-(4-Methoxyphenyl)quinoline 4-Methoxyphenyl at C2 MCF-7 IC₅₀ = 1.88 μM ; improved solubility
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline Multiple substituents Synergistic electronic effects
2-(Biphenyl-4-yl)quinoline Biphenyl group at C2 Increased π-π stacking for receptor binding

Key Observations :

  • Methyl vs.
  • Methoxy Groups : Improve water solubility but may reduce metabolic stability due to demethylation pathways .

Table 2: Anticancer Activity of Selected Derivatives

Compound Cell Line (IC₅₀) Mechanism/Notes Reference
6e: 2-(4-Methylphenyl)-cis-vinyl triamide MCF-7: 1.87 μM EGFR tyrosine kinase inhibition
6f: 2-(4-Methoxyphenyl)-cis-vinyl triamide MCF-7: 1.88 μM Comparable potency to 6e
4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline N/A Designed for receptor interaction

Insights :

  • Methyl and methoxy substituents at the para position yield similar anticancer potency, suggesting substituent bulkiness and electronic properties are balanced in this context .

Biological Activity

2-(4-Methylphenyl)quinoline, a member of the quinoline family, has garnered attention for its diverse biological activities. Quinoline derivatives are known for their pharmacological properties, including antibacterial, anticancer, and antioxidant activities. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H13N
  • Molecular Weight : 235.29 g/mol

The compound features a quinoline backbone with a para-methylphenyl substituent, which influences its biological properties and reactivity.

Antibacterial Activity

Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. A study synthesized various 4-methyl-2-(4-substituted phenyl)quinoline derivatives and evaluated their antibacterial activity against several bacterial strains. The results indicated that certain derivatives showed promising inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 4-Methyl-2-(4-Substituted Phenyl)quinoline Derivatives

CompoundE. coli (mm)S. aureus (mm)P. aeruginosa (mm)
Q1251134
Q225935
Q3251035
Q4201033
Q5201034
Q6281135
Streptomycin252428

These findings suggest that the presence of the methylphenyl group enhances the antibacterial efficacy of the quinoline derivatives .

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer properties. For instance, research indicates that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves interaction with specific enzymes or receptors associated with cancer pathways.

In vitro studies have shown that certain derivatives possess low nanomolar activities against oncogenic targets, indicating their potential as therapeutic agents in cancer treatment .

Antioxidant Activity

The antioxidant activity of quinoline derivatives is another area of interest. A comparative study found that derivatives like this compound-4-carboxylic acid exhibited better inhibition percentages than simpler quinoline structures. This suggests that structural modifications can enhance antioxidant efficacy, which is crucial for combating oxidative stress-related diseases .

Case Studies

  • Antimycobacterial Activity : A series of substituted quinolines were tested against mycobacterial species, revealing that some derivatives showed higher activity than standard treatments like isoniazid. This highlights the potential of quinoline compounds in treating tuberculosis .
  • Antitrypanosomal Activity : New amide derivatives bearing a quinoline moiety were synthesized and tested for their antitrypanosomal activities, showing promising results against Trypanosoma species, which cause diseases like Chagas disease .

Q & A

Q. What experimental methods are used to determine the crystal structure of 2-(4-Methylphenyl)quinoline derivatives?

The crystal structure of this compound derivatives is typically resolved using single-crystal X-ray diffraction. For example, the structure of this compound-4-carboxylic acid was determined using an Oxford Diffraction Xcalibur Eos diffractometer with MoKα radiation (λ = 0.70989 Å). Data refinement employs the SHELX system (SHELXS97 for solving and SHELXL97 for refining), with hydrogen atoms treated via constrained or independent refinement based on electron density maps. Key metrics include R-factor (0.049) and wR-factor (0.126), reflecting data-to-parameter ratios and refinement accuracy .

Q. What spectroscopic techniques confirm the structural identity of synthesized this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify molecular connectivity, while X-ray crystallography provides definitive confirmation of stereochemistry and solid-state packing. For instance, palladium-catalyzed arylation products (e.g., 2-{2-methyl-1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazol-5-yl}quinoline) were characterized via NMR and compared to crystallographic data to validate regioselectivity .

Q. What synthetic routes are commonly employed for this compound derivatives?

The Pfitzinger reaction is a classical method, involving condensation of isatin with acetophenone derivatives under basic conditions. Microwave-assisted synthesis (e.g., 140°C for 12 minutes in ethanol-KOH) improves yield and reduces reaction time compared to traditional heating. Alternative routes include palladium-catalyzed cross-coupling (e.g., with aryl sulfonates) to introduce substituents at specific positions .

Advanced Research Questions

Q. How do π-π stacking interactions and hydrogen bonding influence the solid-state packing of this compound derivatives?

In this compound-4-carboxylic acid, π-π stacking between quinoline rings (centroid distances: ~4.10 Å) and intermolecular hydrogen bonds (O1–H1⋯N1, 2.65 Å) stabilize the crystal lattice. These interactions dictate molecular alignment along the a-axis, affecting material properties like solubility and thermal stability. Slippage values (1.6–2.4 Å) quantify deviations from ideal stacking, which can be correlated with spectroscopic data .

Q. How can discrepancies in puckering parameters between similar quinoline derivatives be resolved?

Puckering amplitudes (Q) derived from Cremer-Pople analysis may vary due to substituent effects. For example, the title compound exhibits Q = 0.044 Å vs. 0.080 Å in 2-phenylquinoline-4-carboxylic acid. Discrepancies are resolved by comparing torsion angles and hydrogen bonding patterns, supplemented by density functional theory (DFT) calculations to assess conformational stability .

Q. What role does microwave irradiation play in optimizing the Pfitzinger reaction for this compound synthesis?

Microwave heating enhances reaction efficiency by enabling rapid and uniform temperature control. In the synthesis of this compound-4-carboxylic acid, microwave irradiation at 140°C for 12 minutes achieved near-quantitative yields, whereas conventional methods require prolonged reflux. This is attributed to accelerated enolate formation and cyclization steps .

Q. How can computational modeling predict the bioactivity of this compound analogs?

Molecular docking and quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., electron-withdrawing substituents at the 4-position) with biological activity. For example, trifluoromethyl groups enhance binding to enzymes like topoisomerase II, as seen in fluorinated quinoline derivatives with antitumor activity .

Q. What strategies validate the purity of this compound derivatives post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection and melting point analysis are standard. For instance, synthesized derivatives (e.g., 6n and 6o) showed sharp melting points (131–139°C) and HPLC purity >98%, confirming absence of byproducts. Recrystallization from ethanol further removes impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methylphenyl)quinoline
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2-(4-Methylphenyl)quinoline

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